Diheptylmethylamine
Overview
Description
Diheptylmethylamine is an organic compound belonging to the class of amines It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to two heptyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diheptylmethylamine typically involves the alkylation of methylamine with heptyl halides under basic conditions. One common method is the reaction of methylamine with heptyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of methylamine attacks the carbon atom of the heptyl halide, displacing the bromide ion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Diheptylmethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or sulfonates are common electrophiles in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Diheptylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a reagent in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diheptylmethylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their structure and reactivity. The specific pathways and targets depend on the context in which the compound is used, such as in biochemical assays or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylethanolamine: An organic compound with both amine and alcohol functional groups.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Dipropylamine: A secondary amine with two propyl groups attached to the nitrogen atom.
Uniqueness
Diheptylmethylamine is unique due to its longer alkyl chains (heptyl groups), which impart different physical and chemical properties compared to shorter-chain amines
Properties
IUPAC Name |
N-heptyl-N-methylheptan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHQXUPLKMYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403007 | |
Record name | diheptylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38399-77-8 | |
Record name | diheptylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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